molecular formula C13H13N3O3 B8569953 Ethyl [4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]carbamate CAS No. 89541-74-2

Ethyl [4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]carbamate

Cat. No. B8569953
CAS RN: 89541-74-2
M. Wt: 259.26 g/mol
InChI Key: CITHCDNYOHYZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04657906

Procedure details

Ethyl N-hydroxy-N-phenylcarbamate (7.9 g) was added to a solution of potassium hydroxide (2.45 g) in ethanol (125 ml). After the solution had been stirred for 30 minutes, chloropyrazine (5 g) and a small amount of molecular sieve (4 A) pellets were added. The solution was stirred for two hours and allowed to stand for 144 hours to give a dark brown solution. This solution was evaporated under reduced pressure to give an oil which was washed with dilute acetic acid and solidified. This solid was recrystallised from n-propanol, stirred with water for two hours to remove salts, collected and dried to afford the title compound (1.8 g), m.p. 260°-262° C.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3](=[O:7])[O:4][CH2:5][CH3:6].[OH-:14].[K+].Cl[C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1>C(O)C>[CH2:5]([O:4][C:3]([NH:2][C:8]1[CH:13]=[CH:12][C:11]([C:20]2[N:21]=[CH:22][C:17](=[O:14])[NH:18][CH:19]=2)=[CH:10][CH:9]=1)=[O:7])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
ON(C(OCC)=O)C1=CC=CC=C1
Name
Quantity
2.45 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CN=C1

Conditions

Stirring
Type
CUSTOM
Details
After the solution had been stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for two hours
Duration
2 h
WAIT
Type
WAIT
Details
to stand for 144 hours
Duration
144 h
CUSTOM
Type
CUSTOM
Details
to give a dark brown solution
CUSTOM
Type
CUSTOM
Details
This solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
WASH
Type
WASH
Details
was washed with dilute acetic acid
CUSTOM
Type
CUSTOM
Details
This solid was recrystallised from n-propanol
STIRRING
Type
STIRRING
Details
stirred with water for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to remove salts
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.